Cas no 2375268-99-6 (2-(1,1,3-trioxo-5-phenyl-2,3-dihydro-1,2-thiazol-2-yl)acetic acid)

2-(1,1,3-Trioxo-5-phenyl-2,3-dihydro-1,2-thiazol-2-yl)acetic acid is a sulfonamide-based organic compound featuring a thiazolidine dioxide core with a phenyl substituent and an acetic acid side chain. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly as an intermediate in pharmaceutical and agrochemical applications. The presence of both sulfonyl and carboxyl functional groups enhances its versatility in coupling reactions and derivatization. Its rigid heterocyclic framework contributes to stability, while the acidic moiety allows for further functionalization. The compound is typically used in research settings for developing biologically active molecules, leveraging its balanced polarity and synthetic adaptability. Proper handling is advised due to potential reactivity under certain conditions.
2-(1,1,3-trioxo-5-phenyl-2,3-dihydro-1,2-thiazol-2-yl)acetic acid structure
2375268-99-6 structure
商品名:2-(1,1,3-trioxo-5-phenyl-2,3-dihydro-1,2-thiazol-2-yl)acetic acid
CAS番号:2375268-99-6
MF:C11H9NO5S
メガワット:267.257861852646
MDL:MFCD32662494
CID:5249859

2-(1,1,3-trioxo-5-phenyl-2,3-dihydro-1,2-thiazol-2-yl)acetic acid 化学的及び物理的性質

名前と識別子

    • 2(3H)-Isothiazoleacetic acid, 3-oxo-5-phenyl-, 1,1-dioxide
    • 2-(1,1,3-trioxo-5-phenyl-2,3-dihydro-1,2-thiazol-2-yl)acetic acid
    • MDL: MFCD32662494
    • インチ: 1S/C11H9NO5S/c13-10-6-9(8-4-2-1-3-5-8)18(16,17)12(10)7-11(14)15/h1-6H,7H2,(H,14,15)
    • InChIKey: RSFMUSHDZLOUQJ-UHFFFAOYSA-N
    • ほほえんだ: S1(=O)(=O)C(C2=CC=CC=C2)=CC(=O)N1CC(O)=O

2-(1,1,3-trioxo-5-phenyl-2,3-dihydro-1,2-thiazol-2-yl)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-202372-1.0g
2-(1,1,3-trioxo-5-phenyl-2,3-dihydro-1,2-thiazol-2-yl)acetic acid
2375268-99-6 91%
1.0g
$0.0 2023-03-01
Enamine
EN300-202372-1g
2-(1,1,3-trioxo-5-phenyl-2,3-dihydro-1,2-thiazol-2-yl)acetic acid
2375268-99-6 91%
1g
$0.0 2023-09-16

2-(1,1,3-trioxo-5-phenyl-2,3-dihydro-1,2-thiazol-2-yl)acetic acid 関連文献

2-(1,1,3-trioxo-5-phenyl-2,3-dihydro-1,2-thiazol-2-yl)acetic acidに関する追加情報

Introduction to 2-(1,1,3-trioxo-5-phenyl-2,3-dihydro-1,2-thiazol-2-yl)acetic acid (CAS No. 2375268-99-6)

2-(1,1,3-trioxo-5-phenyl-2,3-dihydro-1,2-thiazol-2-yl)acetic acid, identified by the CAS number 2375268-99-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the thiazole derivatives family, a class of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates a phenyl ring and a thiazole core, which are flanked by functional groups that contribute to its unique chemical properties and reactivity.

The thiazole core in 2-(1,1,3-trioxo-5-phenyl-2,3-dihydro-1,2-thiazol-2-yl)acetic acid is a critical component that imparts specific electronic and steric characteristics to the molecule. Thiazole derivatives have been extensively studied due to their role as bioactive scaffolds in medicinal chemistry. The presence of the 1,1,3-trioxo group, also known as a trioxalate moiety, further enhances the compound's potential utility in various chemical transformations and biological assays. This group is known for its ability to participate in coordination chemistry and metal chelation, making it a valuable feature for designing novel pharmaceutical agents.

From a synthetic perspective, the preparation of 2-(1,1,3-trioxo-5-phenyl-2,3-dihydro-1,2-thiazol-2-yl)acetic acid involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the acetic acid moiety at the 2-position of the thiazole ring introduces a carboxylic acid functional group, which can be further modified to yield derivatives with enhanced pharmacological properties. The phenyl substituent at the 5-position of the thiazole ring contributes to the molecule's hydrophobicity and influences its interactions with biological targets.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of 2-(1,1,3-trioxo-5-phenyl-2,3-dihydro-1,2-thiazol-2-yl)acetic acid with greater accuracy. Molecular docking studies have shown that this compound exhibits potential binding affinity for various enzymes and receptors involved in inflammatory pathways. The structural features of the molecule suggest that it may interfere with key signaling cascades associated with diseases such as cancer and autoimmune disorders. These findings have prompted further investigation into its therapeutic potential.

In vitro studies have demonstrated that 2-(1,1,3-trioxo-5-phenyl-2,3-dihydro-1,2-thiazol-2-yl)acetic acid possesses inhibitory activity against certain enzymes implicated in tumor progression. The trioxo group has been identified as a critical pharmacophore that interacts with specific residues in the active sites of these enzymes. This interaction disrupts normal enzymatic activity and leads to downstream effects that suppress cell proliferation. Additionally, preliminary toxicity assessments indicate that the compound exhibits moderate solubility in aqueous media and minimal hemolytic activity at tested concentrations.

The role of thiazole derivatives in drug discovery continues to expand as new synthetic methodologies are developed. Researchers are exploring innovative approaches to modify the core structure of thiazole-based compounds to optimize their pharmacokinetic profiles and reduce off-target effects. The incorporation of additional functional groups or heterocyclic moieties can enhance the bioavailability and therapeutic efficacy of these molecules. For instance, modifications at the 4-position or 6-position of the thiazole ring have been shown to alter binding affinity and metabolic stability.

The development of novel synthetic routes for CAS No. 2375268-99-6, such as catalytic hydrogenation or microwave-assisted synthesis techniques, has improved yield and purity while reducing environmental impact. These advancements align with global efforts to promote sustainable chemical manufacturing practices. Green chemistry principles are being integrated into laboratory protocols to minimize waste generation and energy consumption during compound synthesis.

Collaborative research initiatives between academic institutions and pharmaceutical companies have accelerated progress in understanding the biological relevance of 2-(1,1,3-trioxo-5-phenoxyphenethylidene)-acetic acid analogs. High-throughput screening (HTS) platforms have been utilized to identify lead compounds with promising pharmacological properties for further optimization. These high-throughput assays allow for rapid evaluation of large libraries of compounds against multiple disease targets.

The future prospects for CAS No 2375268 -99 -6 include its exploration as an intermediate in drug development programs targeting neurological disorders. Preliminary data suggest that thiazole derivatives may modulate neurotransmitter release or receptor function in central nervous system pathways associated with cognitive impairment or pain syndromes. Further preclinical studies are warranted to validate these hypotheses.

In conclusion,CAS No 2375268 -99 -6, represents an intriguing compound with significant potential in medicinal chemistry applications。 Its unique structural features make it suitable for designing molecules with tailored biological activities。 Ongoing research efforts aim to elucidate its mechanism(s) of action while optimizing synthetic methodologies for large-scale production。 As our understanding evolves,this thiazole derivative may emerge as a valuable tool in addressing unmet medical needs across multiple therapeutic areas。

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